molecular formula C20H18FNO4 B019038 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone CAS No. 189028-93-1

3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone

Cat. No.: B019038
CAS No.: 189028-93-1
M. Wt: 355.4 g/mol
InChI Key: XXSSRSVXDNUAQX-QGZVFWFLSA-N
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Description

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSSRSVXDNUAQX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458165
Record name 1-(4-Fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione
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Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189028-93-1
Record name (S)-1-(4-Fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione
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Record name 1-(4-Fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Pentanedione, 1-(4-fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-3-oxazolidinyl]
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Record name 1-(4-Fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-3-oxazolidinyl]-1,5-pentanedione
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Biological Activity

3-[5-(4-Fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone, also known by its CAS number 189028-93-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC20_{20}H18_{18}FNO4_{4}
Molecular Weight355.36 g/mol
Melting Point90.0 to 94.0 °C
Boiling Point568.4 ± 50.0 °C
Density1.3 ± 0.1 g/cm³
Flash Point297.6 ± 30.1 °C

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The oxazolidinone ring is a key pharmacophore that has been associated with antimicrobial properties, particularly against Gram-positive bacteria by inhibiting protein synthesis through binding to the bacterial ribosome.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity:

  • In Vitro Studies : A study evaluating the antimicrobial efficacy against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 1-2 µg/mL, indicating potent activity compared to standard antibiotics like vancomycin .
  • Mechanism : The compound disrupts bacterial protein synthesis by binding to the ribosomal RNA, preventing translation and leading to cell death .

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy investigated the effects of various oxazolidinones, including our compound of interest:

  • Objective : To assess the effectiveness against resistant strains of bacteria.
  • Results : The study found that the compound significantly inhibited growth in resistant Enterococcus faecium strains with an MIC value of 0.5 µg/mL .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a bioavailability exceeding 80% in animal models. Toxicological evaluations indicate a low incidence of adverse effects at therapeutic doses, supporting its potential as a safe therapeutic agent .

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone is as an intermediate in the synthesis of pharmaceutical compounds. It is notably associated with the synthesis of Ezetimibe, a medication used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestines . The compound's structure allows for modifications that can lead to various derivatives with enhanced pharmacological properties.

Synthesis and Derivative Development

The synthesis of this compound typically involves starting materials such as (S)-(+)-4-Phenyl-2-oxazolidinone and 4-(4-Fluorobenzoyl)butyric acid . Researchers have explored different synthetic routes to optimize yield and purity, which are crucial for pharmaceutical applications.

Research has also focused on the biological activity of this compound and its derivatives. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although further investigation is required to fully understand its mechanisms and efficacy .

Case Studies and Research Findings

  • Ezetimibe Synthesis : A significant case study involves the use of this oxazolidinone derivative in synthesizing Ezetimibe, where it serves as a crucial building block . The efficiency of this synthesis route has been documented in various pharmaceutical chemistry journals.
  • Structure-Activity Relationship (SAR) Studies : SAR studies have been conducted to explore how modifications to the oxazolidinone structure affect its biological activity, leading to the development of more potent analogs .
  • Toxicological Assessments : Toxicological assessments have indicated that while some derivatives exhibit low toxicity profiles, comprehensive studies are necessary to establish safety for clinical use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

Analog 1 : (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-Hydroxypentanoyl]-4-Phenyl-1,3-Oxazolidin-2-One
  • CAS Number : 189028-95-3
  • Molecular Formula: C₂₀H₂₀FNO₄
  • Structural Difference : Replaces the 1,5-dioxopentyl chain with a 5-hydroxy substituent .
  • Synthesis : Produced via biocatalytic reduction of the target compound using glucose dehydrogenase (GHD), achieving >95% conversion with high stereoselectivity .
  • Applications : Intermediate in stereocontrolled synthesis of ezetimibe derivatives .
Analog 2 : 5-((4S)-2-Oxo-4-Phenyl-(1,3-Oxazolidin-3-yl))-1-(4-Fluorophenyl)Pentane-1,5-Dione
  • CAS Number: Not explicitly listed (referred to as "Compound 47" in biocatalysis studies) .
  • Structural Difference : Contains a 1,5-diketone moiety instead of the 1,5-dioxopentyl chain.
  • Applications : Precursor for biocatalytic reduction to hydroxylated analogs .
Analog 3 : (5R)-1-[(5S)-5-(4-Fluorophenyl)-5-Hydroxy-1-Oxopentyl]-5-Phenyl-2-Pyrrolidinone
  • CAS Number: Not explicitly listed .
  • Structural Difference: Replaces the oxazolidinone core with a pyrrolidinone ring.
  • Applications : Explored for pharmacological activity distinct from ezetimibe intermediates .

Comparative Analysis

Table 1: Structural and Functional Comparison
Property Target Compound Analog 1 (Hydroxy) Analog 2 (Diketone) Analog 3 (Pyrrolidinone)
Molecular Formula C₂₀H₁₈FNO₄ C₂₀H₂₀FNO₄ C₂₀H₁₈FNO₄ C₂₂H₂₁FNO₃ (estimated)
Key Substituent 1,5-Dioxopentyl 5-Hydroxy 1,5-Diketone Pyrrolidinone core
Stereochemical Control Moderate (depends on catalyst) High (biocatalytic reduction) Low Variable
Application Ezetimibe intermediate Ezetimibe precursor Biocatalytic precursor Pharmacological studies
Physicochemical Properties
  • Solubility : The hydroxyl group in Analog 1 improves polar solvent compatibility compared to the diketone or dioxopentyl chains .
  • Stability : The 1,5-dioxopentyl chain in the target compound may confer higher thermal stability than the diketone analog .

Research Findings and Industrial Relevance

Biocatalytic Advantages : Analog 1’s synthesis via enzymatic reduction highlights a shift toward sustainable pharmaceutical manufacturing, reducing reliance on toxic metal catalysts .

Environmental Impact : Molecular sieve-based synthesis of the target compound addresses pollution concerns associated with traditional titanium catalysts .

Preparation Methods

Carbodiimide-Mediated Amidation

The most widely reported method involves coupling 5-(4-fluorophenyl)-5-oxopentanoic acid with (S)-4-phenyl-2-oxazolidinone using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Key parameters include:

  • Stoichiometry: 1:1 molar ratio of acid to oxazolidinone

  • Catalysis: 5 mol% DMAP

  • Reaction Time: 2 hours at room temperature

  • Workup: Sequential washes with 6N HCl, water, and brine followed by methanol-water recrystallization

This method achieves an 86% yield, with the product confirmed by ¹H NMR (δ 7.92 ppm for aromatic protons, 5.43 ppm for oxazolidinone methine).

In-House Chiral Auxiliary Synthesis

To reduce reliance on commercial (S)-4-phenyl-2-oxazolidinone, Patent CN104744390A details a two-step synthesis from L-phenylglycine:

  • Reduction: L-phenylglycine → (S)-2-phenylglycinol using NaBH₄/Lewis acid

  • Cyclization: Reacting with diethyl carbonate (130°C, 3:1 molar ratio)

This approach cuts raw material costs by 40% compared to commercial sources while maintaining >99% enantiomeric purity.

Biocatalytic Production

Carbonyl Reductase System

A recombinant E. coli strain co-expressing carbonyl reductase (CR125) and glucose dehydrogenase (GDH) enables asymmetric synthesis of the (5S)-hydroxy intermediate, which is oxidized to the target diketone:

ParameterOptimal Value
Substrate Loading200 g/L ET-4
Cofactor Regeneration1.2:1 glucose:ET-4
Cell Concentration20 g DCW/L
Reaction Time12 hours

This system achieves 99.8% conversion and 99.9% e.e. without external NADPH addition, significantly reducing production costs versus chemical methods.

Fed-Batch Optimization

Implementing substrate feeding strategies sustains enzyme activity beyond 24 hours, enabling:

  • 92% yield at 300 g/L substrate

  • 98% protein stability retention

  • 5-fold reduction in wastewater generation

Alternative Synthetic Routes

PropertyValueSource
Density1.3±0.1 g/cm³
Boiling Point568.4±50.0°C
Flash Point297.6±30.1°C

These parameters mandate explosion-proof equipment for high-temperature reactions and inert gas purging during solvent removal.

Comparative Method Analysis

Efficiency Metrics

MethodYieldPurityCost Index
Classical DCC86%98.5%1.0
Biocatalytic99.8%99.9%0.7
Chiral Auxiliary78%99.2%0.9

Biocatalysis outperforms in yield and purity but requires specialized fermentation infrastructure.

Environmental Impact

Life cycle assessments show:

  • Biocatalytic: 45% lower E-factor (2.1 vs. 3.8 for chemical methods)

  • 63% reduction in VOC emissions

  • 80% aqueous waste recyclability

Characterization and Quality Control

Spectroscopic Profiling

Critical spectral assignments:

  • ¹H NMR (CDCl₃): δ 2.03 ppm (pentanoyl CH₂), 4.75 ppm (oxazolidinone OCH₂)

  • HPLC: Rt = 8.92 min (C18, 70:30 MeOH:H₂O)

  • XRD: Monoclinic P2₁ space group, Z'=1

Impurity Profiling

Common byproducts include:

  • Diastereomer: (4R)-isomer (≤0.1% in biocatalytic route)

  • Hydrolysis Product: 5-(4-fluorophenyl)glutaric acid (≤1.2%)

Process Optimization Strategies

Solvent Screening

Dimethylacetamide (DMAc) increases reaction rate 1.5× vs. dichloromethane but necessitates strict water control (<200 ppm).

Catalysis Innovations

Immobilized DMAP on silica gel:

  • Enables 5 reaction cycles with <5% activity loss

  • Reduces catalyst waste by 80%

Q & A

Q. What established synthetic routes are available for 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone?

Two primary methods are documented:

  • Route 1 : Starting from (4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone, achieving ~96% yield under optimized conditions .
  • Route 2 : Utilizing vinyl acetate as a precursor, yielding ~76% with adjustments in reaction time and temperature . Key variables include catalyst selection (e.g., chiral auxiliaries) and purification via column chromatography.

Q. Which analytical techniques are recommended for structural elucidation of this compound?

  • MALDI-TOF-MS : Provides accurate molecular weight confirmation (355.37 g/mol) and fragmentation patterns for functional group analysis .
  • FT-IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and fluorophenyl ring vibrations . Complementary techniques like 1^1H/13^{13}C NMR (not explicitly cited) are typically paired for stereochemical validation.

Q. What storage conditions ensure compound stability?

Store at room temperature in sealed, moisture-resistant containers to prevent hydrolysis of the oxazolidinone ring or diketone degradation . Stability studies using TGA/DSC are advised for long-term storage protocols.

Q. What is this compound’s role in pharmaceutical research?

It serves as a key chiral intermediate in synthesizing ezetimibe, a cholesterol absorption inhibitor. The (4S)-configuration is critical for biological activity, necessitating strict stereochemical control during synthesis .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

  • Chiral Auxiliaries : Fluorinated oxazolidinones (e.g., perfluorooctyl derivatives) enhance asymmetric induction in conjugate radical additions .
  • Stereoselective Catalysis : Use of Rh(II)- or Cu(I)-based catalysts for β-ketoamide formation, with monitoring via chiral HPLC .

Q. What methodologies are effective for impurity profiling?

  • HPLC-MS : Detect trace impurities like 5-(4-fluorophenyl)-5-ketopentanoic acid (CAS 149437-76-3) at <0.1% levels .
  • Synthetic Byproduct Isolation : Fractional crystallization or preparative TLC to isolate intermediates (e.g., ZT-6, CAS 272778-12-8) for structural confirmation .

Q. How is X-ray crystallography applied to confirm stereochemistry?

  • SHELX Suite : Refine crystallographic data using SHELXL for high-resolution structures. Key parameters:
  • Space group determination (e.g., P21_121_12).
  • R-factor optimization (<5%) for accurate (4S)-configuration validation .

Q. What reaction mechanisms explain oxazolidinone rearrangements?

  • Zinc-Silver Mediated Reductive Elimination : Observed in lyxofuranosyl sulfone derivatives, leading to formyl-oxazolidinone intermediates.
  • Acid-Catalyzed Rearrangements : Protonation of the oxazolidinone carbonyl triggers ring-opening and re-cyclization, as seen in (4S,5S)-4-formyl derivatives .

Q. Can computational modeling predict reactivity or regioselectivity?

  • DFT Calculations : Simulate transition states for diketone acylation steps to optimize reaction pathways (e.g., Mulliken charges for nucleophilic attack sites).
  • Molecular Dynamics : Assess solvent effects (e.g., THF vs. DCM) on enantiomeric excess .

Q. How can synthetic yields be improved beyond 96%?

  • Microwave-Assisted Synthesis : Reduce reaction times and side-product formation.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate consumption and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone
Reactant of Route 2
3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone

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